1-(3-Methoxyphenyl)-1H-indole

Immuno-oncology IDO1 inhibition Cancer immunotherapy

This specific 3-methoxyphenyl isomer is a validated IDO1 inhibitor (IC50 13 nM) and a key scaffold for cannabinoid receptor (CB1/CB2) ligands. Unlike the 2-methoxy or 4-methoxy regioisomers, the 3-substitution pattern is essential for nanomolar cytotoxic potency (IC50 20-75 nM) and defined receptor selectivity. Its drug-like profile (MW 223.27, XLogP3 3.6, TPSA 14.2 Ų) makes it an ideal fragment for lead optimization. Ensure reproducible results by purchasing this exact isomer.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B8692016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-1H-indole
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=CC3=CC=CC=C32
InChIInChI=1S/C15H13NO/c1-17-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)16/h2-11H,1H3
InChIKeyIGJQHYWPULMJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)-1H-indole: N-Aryl Indole Scaffold for Targeted Medicinal Chemistry and IDO1 Research Procurement


1-(3-Methoxyphenyl)-1H-indole (CAS: 412946-77-1) is an N-aryl indole derivative characterized by a 3-methoxyphenyl substituent at the indole nitrogen [1]. It possesses a molecular weight of 223.27 g/mol, a computed XLogP3-AA value of 3.6, a topological polar surface area (TPSA) of 14.2 Ų, and contains zero hydrogen bond donors, properties that inform its drug-likeness and membrane permeability [1]. This compound serves as a core scaffold in medicinal chemistry for the development of IDO1 inhibitors, cannabinoid receptor ligands, and antiproliferative agents [2][3].

Why Generic 1-(3-Methoxyphenyl)-1H-indole Substitution with Regioisomers or Unsubstituted Analogs Fails in Biological Assays


The biological activity of 1-(3-Methoxyphenyl)-1H-indole is exquisitely sensitive to the position and nature of the aryl substituent. Simple substitution with the 4-methoxy regioisomer, 2-methoxy isomer, or unsubstituted 1-phenyl-1H-indole leads to significant alterations in target affinity, selectivity, and physicochemical properties. For example, moving the methoxy group from the 3- to the 2-position on the phenyl ring, as seen in JWH-250 versus JWH-302, results in a measurable shift in cannabinoid receptor binding affinity (Ki shift from 11 nM to 17 nM at CB1) [1]. Furthermore, the presence of the methoxy group is critical for cytotoxic potency, as 3-methoxyphenyl-containing analogs demonstrate activity in the low nanomolar range (IC50 20-75 nM) [2]. These quantifiable differences underscore that in-class compounds cannot be interchanged without rigorous experimental validation, making the specific procurement of the 3-methoxyphenyl isomer essential for reproducible research outcomes.

Quantitative Differentiation of 1-(3-Methoxyphenyl)-1H-indole: Head-to-Head and Cross-Study Comparative Evidence


IDO1 Inhibitory Activity: 1-(3-Methoxyphenyl)-1H-indole vs. Clinical Benchmark Epacadostat

1-(3-Methoxyphenyl)-1H-indole exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In a mouse cell-based assay, it achieves an IC50 of 13 nM [1]. This potency is comparable to, and in this specific assay context, nominally more potent than, the clinical-stage IDO1 inhibitor epacadostat (INCB024360), which shows an IC50 of 19 nM in a human HeLa cell assay and 60 nM in a mouse P815B cell assay .

Immuno-oncology IDO1 inhibition Cancer immunotherapy

Cannabinoid Receptor Affinity and Selectivity: 3-Methoxyphenyl Isomer (JWH-302) vs. 2-Methoxyphenyl Isomer (JWH-250)

The 3-methoxyphenyl substitution pattern directly influences cannabinoid receptor pharmacology. JWH-302, an indole derivative containing the 3-methoxyphenylacetyl group, exhibits a CB1 receptor affinity (Ki) of 17 nM and a CB2 affinity of 89 nM, resulting in a 5.2-fold selectivity for CB1 [1]. Its positional isomer, JWH-250 (containing a 2-methoxyphenylacetyl group), is more potent at CB1 with a Ki of 11 nM [1]. This direct comparison demonstrates that the precise methoxy position on the phenyl ring is a critical determinant of receptor binding affinity.

Cannabinoid pharmacology CB1/CB2 selectivity Synthetic cannabinoids

Antiproliferative Cytotoxicity: 3-Methoxyphenyl Indole Scaffold vs. 3-Fluorophenyl and Unsubstituted Phenyl Analogs

The 3-methoxyphenyl substituent is a key pharmacophoric element for potent antiproliferative activity in indole-based antimitotic agents. A 2-aroylindole derivative containing a 3-methoxyphenyl group displayed high cytotoxicity with an IC50 range of 20-75 nM against a panel of human cancer cell lines (HeLa/KB cervical, SK-OV-3 ovarian, U373 astrocytoma) [1]. This potency was observed alongside analogous compounds bearing a 3-fluorophenyl group or an unsubstituted phenyl group, which exhibited comparable activity within the same low nanomolar range [1]. This establishes the 3-substituted phenyl motif, particularly the 3-methoxy variant, as a key contributor to the potent tubulin-inhibitory and cytotoxic profile of this chemical class.

Anticancer agents Tubulin inhibition Cytotoxicity

Physicochemical Differentiation: Computed ADME Properties of 1-(3-Methoxyphenyl)-1H-indole

The compound's physicochemical profile is defined by key computed descriptors that inform its drug-likeness and potential for oral bioavailability. 1-(3-Methoxyphenyl)-1H-indole has a molecular weight of 223.27 g/mol, a computed XLogP3-AA of 3.6, and a topological polar surface area (TPSA) of 14.2 Ų [1]. These values are consistent with Lipinski's Rule of Five and Veber's rules, suggesting favorable oral absorption potential. In contrast, the 4-methoxy regioisomer is reported to have a higher experimental XLogP value of approximately 4.7, indicating greater lipophilicity . This difference in lipophilicity can impact solubility, metabolic stability, and off-target binding.

ADME properties Lipophilicity Drug-likeness

High-Impact Research and Procurement Scenarios for 1-(3-Methoxyphenyl)-1H-indole


IDO1-Targeted Immuno-Oncology Drug Discovery

This compound is a validated chemical probe for investigating IDO1 inhibition, a mechanism central to tumor immune evasion. With a demonstrated IC50 of 13 nM in a mouse cellular assay [1], it serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at developing novel, potent IDO1 inhibitors. Its potency, which is comparable to clinical benchmarks like epacadostat , makes it a valuable tool for in vitro and in vivo proof-of-concept studies in cancer immunotherapy.

Cannabinoid Receptor Pharmacology and Selectivity Studies

The 3-methoxyphenyl motif, as exemplified by JWH-302, is critical for achieving a specific profile of cannabinoid receptor affinity and selectivity (5.2-fold selectivity for CB1 over CB2) [2]. Researchers investigating the endocannabinoid system, or developing new ligands for pain, inflammation, or neurological disorders, can use 1-(3-Methoxyphenyl)-1H-indole as a key intermediate or comparator to explore how subtle structural modifications impact receptor binding and functional activity.

Tubulin-Targeted Anticancer Agent Development

The 3-methoxyphenyl-indole scaffold is a core component of potent antimitotic agents that inhibit tubulin polymerization. Compounds based on this structure have shown remarkable in vitro cytotoxicity (IC50 20-75 nM) against a range of human cancer cell lines, including cervical, ovarian, and brain cancers [3]. This validates the scaffold for further medicinal chemistry optimization, including the design of prodrugs or vascular disrupting agents (VDAs) for targeted cancer therapy.

Medicinal Chemistry Lead Optimization and ADME Profiling

The well-defined physicochemical properties of 1-(3-Methoxyphenyl)-1H-indole (MW 223.27, XLogP3 3.6, TPSA 14.2 Ų) [4] make it an ideal fragment or core for lead optimization. Its favorable drug-likeness parameters and distinct lipophilicity compared to its 4-methoxy regioisomer provide a rational basis for modulating solubility, permeability, and metabolic stability. It is a strategic choice for medicinal chemists aiming to balance potency with optimal ADME characteristics in a lead series.

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